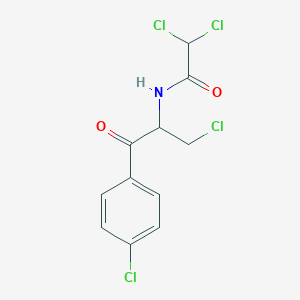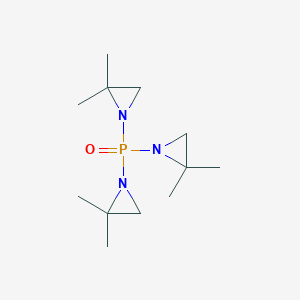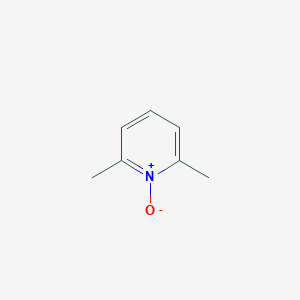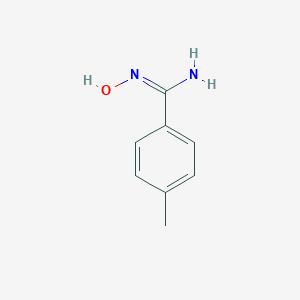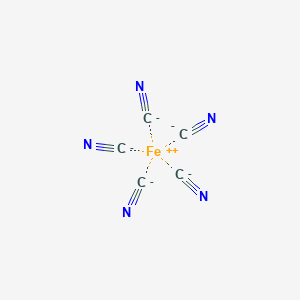
4-(1H-1,2,3-triazol-1-yl)aniline
Descripción general
Descripción
“4-(1H-1,2,3-triazol-1-yl)aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to an aniline group, which is a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform .Molecular Structure Analysis
The molecular structure of “4-(1H-1,2,3-triazol-1-yl)aniline” consists of a triazole ring attached to an aniline group . The triazole ring contains three nitrogen atoms and two carbon atoms, while the aniline group consists of a phenyl group (a six-membered carbon ring) attached to an amino group (NH2) .Chemical Reactions Analysis
The chemical reactions involving “4-(1H-1,2,3-triazol-1-yl)aniline” can include various processes such as azide–alkyne cycloaddition reactions . These reactions are part of the broader field of “Click” chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-1,2,3-triazol-1-yl)aniline” can vary depending on the specific compound and its derivatives . For example, some derivatives can be thermally stable with decomposition onset temperatures of 147–228 °C .Aplicaciones Científicas De Investigación
HSP90 Inhibitors
The compound has been used in the design and synthesis of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors . HSP90 (Heat Shock Protein 90) is a promising anticancer drug target . The synthesized compounds showed significant HSP90α binding affinity .
Anticancer Applications
The compound has been used in the synthesis of benzamides that displayed potent anti-proliferative activities, particularly in the Capan-1 cell line . This suggests potential applications in cancer therapy .
Fluorescent Labeling Reagent
The compound has been used as a fluorescent labeling reagent for the determination of fatty acids in raspberry . This novel method has been optimized by HPLC with fluorescence detection and online mass spectrometry identification .
Fatty Acids Analysis
Material Science
The 1,4-disubstituted-1,2,3-triazole heterocyclic motif, which includes the compound, has found applications in a broad range of areas including materials, biomaterials, metallopharmaceuticals, supramolecular chemistry, chemical sensing, and catalysis .
Biological Activities
The 1,2,3-triazoles exhibit a wide range of biological applications indicating that this moiety is potentially useful in medicinal chemistry research and therapeutic applications like antimicrobial, anticonvulsant, antitubercular, antidiabetic, antimalarial, antioxidant, anticancer, anti-inflammatory, antileishmanial, antiviral, antihypertensive, acetylcholinesterase inhibitory and O-GlcNAcase (OGA) inhibitory activities .
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)aniline is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevents the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
4-(1H-1,2,3-triazol-1-yl)aniline interacts with HSP90 by binding to its active site . This interaction is facilitated by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 inhibits its function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .
Biochemical Pathways
The inhibition of HSP90 affects various biochemical pathways. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 can disrupt these pathways and lead to the suppression of tumor growth .
Result of Action
The result of the action of 4-(1H-1,2,3-triazol-1-yl)aniline is the inhibition of HSP90, leading to the degradation of client proteins and the suppression of tumor growth . In particular, one of the compounds exhibited potent anti-proliferative activities in the Capan-1 cell line .
Safety and Hazards
Propiedades
IUPAC Name |
4-(triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMIWOLUCKNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573530 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-triazol-1-yl)aniline | |
CAS RN |
16279-88-2 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






